

Application Notes and Protocols for GW274150 Phosphate in Mouse Models of Inflammation

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Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B2735693

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Introduction

GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory conditions.

Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage, vasodilation, and the perpetuation of the inflammatory cascade. GW274150's high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific role of iNOS in disease models and as a potential therapeutic agent.^{[1][2]} These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using **GW274150 phosphate** in various mouse models of inflammation.

Data Presentation

The following table summarizes the quantitative data on **GW274150 phosphate** dosage and administration in different mouse models of inflammation.

Inflammation Model	Mouse Strain	GW274150 Phosphate Dose	Administration Route	Dosing Schedule	Key Findings
LPS-Induced Endotoxemia	Not Specified	ED ₅₀ : 3.2 ± 0.7 mg/kg	Intraperitoneal (i.p.)	14 hours post-LPS	Inhibition of plasma NOx levels
Not Specified	ED ₅₀ : 3.8 ± 1.5 mg/kg	Oral (p.o.)	14 hours post-LPS	Inhibition of plasma NOx levels, demonstrating high oral bioavailability. [1] [2]	
DNBS-Induced Colitis	Not Specified	5 mg/kg	Intraperitoneal (i.p.)	Not specified	Reduced degree of colitis.
Carrageenan-Induced Pleurisy	Not Specified	2.5, 5, and 10 mg/kg	Intraperitoneal (i.p.)	5 minutes before carrageenan injection	Dose-dependent attenuation of inflammatory parameters. [3]
Renal Ischemia/Reperfusion	Wild-type	5 mg/kg	Intravenous (i.v.) bolus	30 minutes prior to I/R	Reduced renal dysfunction and injury.

Experimental Protocols

Preparation of GW274150 Phosphate Solution

GW274150 in its phosphate salt form is water-soluble.

Materials:

- **GW274150 phosphate** powder
- Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath (optional, but recommended for complete dissolution)
- Sterile syringe filters (0.22 μm)

Protocol:

- Weighing: Accurately weigh the required amount of **GW274150 phosphate** powder in a sterile container.
- Reconstitution: Add the desired volume of sterile saline or PBS to achieve the final target concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of **GW274150 phosphate** in 1 mL of vehicle.
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
- Sterilization: Sterilize the final solution by passing it through a 0.22 μm syringe filter into a sterile vial.
- Storage: Store the prepared solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis.

Materials:

- Lipopolysaccharide (LPS) from E. coli
- **GW274150 phosphate** solution (prepared as described above)
- Sterile, pyrogen-free saline
- Mice (e.g., C57BL/6)
- Syringes and needles for injection

Protocol:

- **Acclimatization:** Acclimatize mice to the housing conditions for at least one week before the experiment.
- **LPS Preparation:** Prepare a stock solution of LPS in sterile saline. The final dose of LPS will need to be optimized for your specific mouse strain and experimental goals, but a common dose is in the range of 1-10 mg/kg.
- **GW274150 Administration:** Administer **GW274150 phosphate** solution or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral gavage). The timing of administration should be determined based on the experimental design. For a prophylactic effect, administer GW274150 30-60 minutes before the LPS challenge.
- **LPS Challenge:** Inject the mice intraperitoneally with the prepared LPS solution.
- **Monitoring:** Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.
- **Endpoint Analysis:** At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, nitric oxide metabolites).

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis

This is a widely used model of inflammatory bowel disease.

Materials:

- Dinitrobenzene sulfonic acid (DNBS)
- Ethanol
- **GW274150 phosphate** solution
- Mice
- Catheters for intrarectal administration

Protocol:

- Fasting: Fast the mice overnight with free access to water.
- Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- DNBS Instillation: Prepare the DNBS solution in 30-50% ethanol. A typical dose is 100-150 mg/kg. Slowly instill the DNBS solution into the colon via a catheter inserted rectally.
- GW274150 Treatment: Administer **GW274150 phosphate** solution or vehicle daily via the desired route, starting on the day of DNBS instillation or as per the study design.
- Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding.
- Endpoint Analysis: At the end of the study (typically 3-7 days post-DNBS), sacrifice the mice and collect the colon for macroscopic scoring of inflammation, histological analysis, and measurement of inflammatory markers (e.g., myeloperoxidase activity).

Carrageenan-Induced Pleurisy

This model is used to study acute local inflammation.

Materials:

- λ -Carrageenan
- **GW274150 phosphate** solution

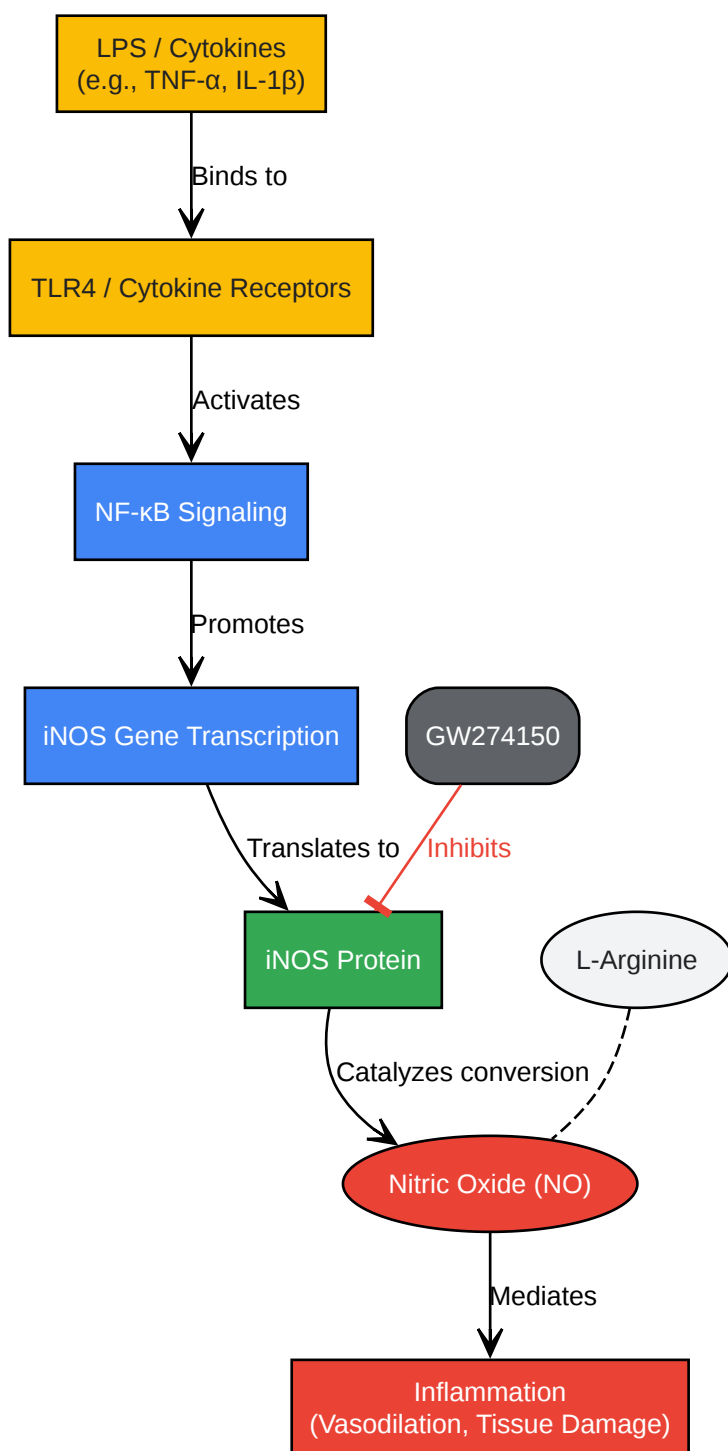
- Sterile saline
- Mice
- Syringes and needles

Protocol:

- Carrageenan Preparation: Prepare a 1% (w/v) solution of carrageenan in sterile saline.
- GW274150 Administration: Administer **GW274150 phosphate** solution or vehicle intraperitoneally 5 minutes before the carrageenan injection.
- Carrageenan Injection: Anesthetize the mice and inject 100 μ L of the carrageenan solution into the pleural cavity.
- Endpoint Analysis: At a specified time point (e.g., 4-6 hours post-carrageenan), euthanize the mice and collect the pleural exudate. Measure the volume of the exudate and perform a cell count to determine the extent of inflammatory cell infiltration. Analyze the exudate for inflammatory mediators.

Visualization

Signaling Pathway of iNOS Inhibition by GW274150



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Caption: iNOS signaling pathway and the inhibitory action of GW274150.

Experimental Workflow for a Mouse Model of Inflammation



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Caption: General experimental workflow for testing GW274150 in a mouse inflammation model.

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References

- 1. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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